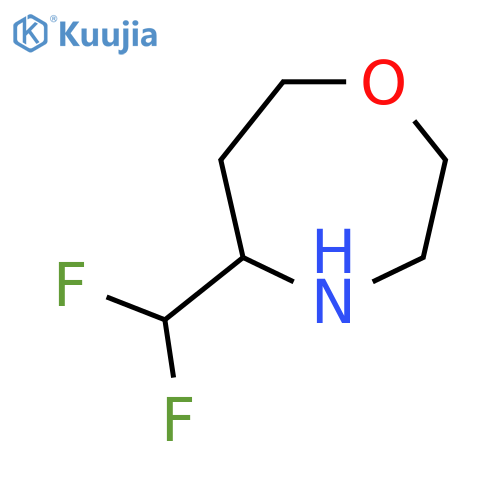Cas no 1785094-73-6 (5-(Difluoromethyl)-1,4-oxazepane)

1785094-73-6 structure
商品名:5-(Difluoromethyl)-1,4-oxazepane
5-(Difluoromethyl)-1,4-oxazepane 化学的及び物理的性質
名前と識別子
-
- 5-(difluoromethyl)-1,4-oxazepane
- 1785094-73-6
- EN300-7224128
- 5-(Difluoromethyl)-1,4-oxazepane
-
- インチ: 1S/C6H11F2NO/c7-6(8)5-1-3-10-4-2-9-5/h5-6,9H,1-4H2
- InChIKey: LXEKDVXOEWGAES-UHFFFAOYSA-N
- ほほえんだ: FC(C1CCOCCN1)F
計算された属性
- せいみつぶんしりょう: 151.08087030g/mol
- どういたいしつりょう: 151.08087030g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 99.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
5-(Difluoromethyl)-1,4-oxazepane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7224128-2.5g |
5-(difluoromethyl)-1,4-oxazepane |
1785094-73-6 | 95.0% | 2.5g |
$2127.0 | 2025-03-12 | |
| Enamine | EN300-7224128-5.0g |
5-(difluoromethyl)-1,4-oxazepane |
1785094-73-6 | 95.0% | 5.0g |
$3147.0 | 2025-03-12 | |
| Enamine | EN300-7224128-0.1g |
5-(difluoromethyl)-1,4-oxazepane |
1785094-73-6 | 95.0% | 0.1g |
$956.0 | 2025-03-12 | |
| Enamine | EN300-7224128-1.0g |
5-(difluoromethyl)-1,4-oxazepane |
1785094-73-6 | 95.0% | 1.0g |
$1086.0 | 2025-03-12 | |
| Enamine | EN300-7224128-0.05g |
5-(difluoromethyl)-1,4-oxazepane |
1785094-73-6 | 95.0% | 0.05g |
$912.0 | 2025-03-12 | |
| Enamine | EN300-7224128-0.5g |
5-(difluoromethyl)-1,4-oxazepane |
1785094-73-6 | 95.0% | 0.5g |
$1043.0 | 2025-03-12 | |
| Enamine | EN300-7224128-10.0g |
5-(difluoromethyl)-1,4-oxazepane |
1785094-73-6 | 95.0% | 10.0g |
$4667.0 | 2025-03-12 | |
| Enamine | EN300-7224128-0.25g |
5-(difluoromethyl)-1,4-oxazepane |
1785094-73-6 | 95.0% | 0.25g |
$999.0 | 2025-03-12 |
5-(Difluoromethyl)-1,4-oxazepane 関連文献
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
1785094-73-6 (5-(Difluoromethyl)-1,4-oxazepane) 関連製品
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
